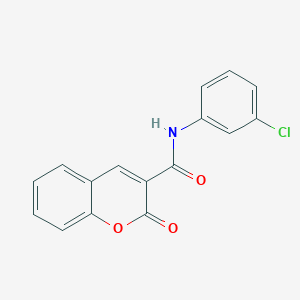

N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the 3-chlorophenyl group and the carboxamide functionality in this compound adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-oxo-2H-chromene-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.

Substitution: The 3-chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohols or amines.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of enzyme kinetics and mechanisms.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate biological pathways involved in these conditions makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and thereby modulating the biological pathway it controls. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation in inflammatory diseases.

Comparison with Similar Compounds

- N-(3-chlorophenethyl)-4-nitrobenzamide

- 2-chloro-N-(3-chlorophenyl)nicotinamide

- N-(2-bromophenyl)-2-chloronicotinamide

Comparison: While N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide shares structural similarities with these compounds, its unique chromene core distinguishes it from the others. This core structure contributes to its distinct chemical reactivity and biological activity. Additionally, the presence of the carboxamide functionality enhances its potential for hydrogen bonding and interaction with biological targets, making it a more versatile compound in both chemical and biological research.

Biological Activity

N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, a compound belonging to the class of chromene derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Properties

The compound features a unique structural framework characterized by a chromene core, which consists of a fused benzene and pyran ring, substituted with a carboxamide group and a chlorophenyl moiety. The presence of the chloro substituent is believed to enhance its reactivity and biological activity. Its molecular formula is C16H13ClN2O3 with a molecular weight of approximately 318.74 g/mol.

This compound exhibits several mechanisms that contribute to its biological activity:

- Enzyme Inhibition : The compound acts as an inhibitor of pancreatic lipase, an enzyme crucial for lipid metabolism. By binding to the active site of pancreatic lipase, it reduces fat absorption, indicating potential applications in obesity management.

- Modulation of Signaling Pathways : It influences various signaling pathways that regulate cell growth and apoptosis. This modulation may play a role in its anticancer properties.

- Receptor Interaction : The compound can bind to specific receptors on cell surfaces, thereby influencing cellular responses and contributing to its therapeutic effects.

Biological Activities

The compound has been studied for various biological activities:

- Anticancer Activity : Research indicates that this compound possesses significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 10 to 33 nM . The compound's ability to destabilize tubulin polymerization further supports its potential as an antitumor agent.

- Anti-inflammatory Properties : The compound demonstrates anti-inflammatory effects by inhibiting enzymes involved in inflammatory processes. This activity is crucial for developing treatments for inflammatory diseases .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi .

Case Study 1: Anticancer Efficacy

A study evaluated the antiproliferative effects of this compound on human breast cancer cells (MCF-7). The results indicated that the compound effectively induced apoptosis in these cells, with flow cytometry analyses revealing cell cycle arrest at the G2/M phase .

Case Study 2: Pancreatic Lipase Inhibition

In another investigation focusing on metabolic disorders, this compound was shown to inhibit pancreatic lipase activity significantly. This inhibition was quantified through enzyme kinetics assays, demonstrating its potential utility in weight management therapies.

Summary Table of Biological Activities

Properties

CAS No. |

1847-01-4 |

|---|---|

Molecular Formula |

C16H10ClNO3 |

Molecular Weight |

299.71 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C16H10ClNO3/c17-11-5-3-6-12(9-11)18-15(19)13-8-10-4-1-2-7-14(10)21-16(13)20/h1-9H,(H,18,19) |

InChI Key |

HIAOLTCVCGLFPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.